Furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 109274-98-8
VCID: VC20750620
InChI: InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11)
SMILES: C1=CC2=C(N=C1)OC=C2C(=O)N
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

Furo[2,3-b]pyridine-3-carboxamide

CAS No.: 109274-98-8

Cat. No.: VC20750620

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Furo[2,3-b]pyridine-3-carboxamide - 109274-98-8

Specification

CAS No. 109274-98-8
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name furo[2,3-b]pyridine-3-carboxamide
Standard InChI InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11)
Standard InChI Key WRJDMGHOBCKBJC-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)OC=C2C(=O)N
Canonical SMILES C1=CC2=C(N=C1)OC=C2C(=O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Furo[2,3-b]pyridine-3-carboxamide consists of a bicyclic heterocyclic system with a carboxamide substituent. The core structure features a furan ring fused to a pyridine ring at the 2,3-positions, creating the characteristic furo[2,3-b]pyridine framework. The carboxamide group (-CONH₂) at the 3-position provides additional functionality that can participate in hydrogen bonding interactions, serving as both a hydrogen bond donor and acceptor in potential binding interactions.

Physical and Chemical Properties

Based on analysis of related compounds and structural considerations, Furo[2,3-b]pyridine-3-carboxamide would be expected to possess the following physicochemical properties:

Table 1: Predicted Properties of Furo[2,3-b]pyridine-3-carboxamide

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₆N₂O₂Based on structural analysis
Molecular Weight162.15 g/molCalculated from atomic weights; comparable to Furo[2,3-c]pyridine-3-carboxamide (162.145 g/mol)
Physical StateCrystalline solid at room temperatureTypical for related heterocyclic amides
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on properties of similar heterocycles
Hydrogen Bond Donors2 (NH₂ group)Based on structural analysis
Hydrogen Bond Acceptors3 (C=O, pyridine N, and furan O)Based on structural analysis
Acid-Base PropertiesWeakly basic pyridine nitrogen; weakly acidic amide NH₂Based on typical properties of pyridines and amides

Synthetic Methodologies for Furo[2,3-b]pyridines

Established Synthetic Routes to Furo[2,3-b]pyridines

The literature describes several synthetic approaches to furo[2,3-b]pyridines that could potentially be adapted for the synthesis of Furo[2,3-b]pyridine-3-carboxamide. These methodologies provide valuable insights into potential synthetic strategies for accessing this compound.

Optimized Four-Step Synthesis

A concise and efficient four-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been reported in the literature . This approach has been optimized for scale-up and minimizes the need for chromatographic purification. The synthetic pathway involves:

  • Conversion of 2,5-dichloronicotinic acid to a tert-butyl ester using an acid-catalyzed dehydration

  • Tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction using tert-butyl 2-hydroxyacetate and sodium hydride

  • Trifluoroacetic acid (TFA) mediated tert-butyl ester cleavage and decarboxylation

  • Conversion of the resulting 3-hydroxy group to a triflate to enable further functionalization

This synthetic route provides access to furo[2,3-b]pyridines with functional handles that allow for subsequent modifications via palladium-catalyzed coupling reactions . The methodology has been successfully implemented on a multi-gram scale, making it particularly valuable for medicinal chemistry applications.

Table 2: Key Steps in the Four-Step Furo[2,3-b]pyridine Synthesis

StepReactionReagentsReported Yield
1Esterification of 2,5-dichloronicotinic acidH₂SO₄, MgSO₄, tert-butanol92%
2SNAr-cyclizationtert-butyl 2-hydroxyacetate, NaH86%
3Ester cleavage and decarboxylationTFAHigh yield (not specifically quantified)
4Triflate formationNot specified in search resultsNot specified

Alternative Synthetic Approaches

Additional approaches to furopyridines described in the literature include:

  • Acetylene Coupling Method: This methodology involves the coupling of a substituted acetylene with a 2-hydroxy pyridine using palladium and copper catalysts . The specific conditions include:

    • Palladium(II) catalyst (approximately 1 mole %)

    • Copper(I) co-catalyst (approximately 2 mole %)

    • Triphenylphosphine ligand (approximately 2 mole %)

    • n-Butylamine in tetrahydrofuran at temperatures between 35°C and 39°C

  • Decarboxylative Methods: A procedure for preparing Furo[2,3-b]pyridin-5-carboxylic acid from furo[2,3-b]pyridine-2,5-dicarboxylic acid via selective decarboxylation has been reported . This process utilizes:

    • Suspension of the dicarboxylic acid in quinoline

    • Addition of copper powder

    • Heating to 210°C for 1.5 hours

Proposed Synthetic Route to Furo[2,3-b]pyridine-3-carboxamide

Based on the synthetic methodologies described in the research literature, a rational approach to Furo[2,3-b]pyridine-3-carboxamide could involve the following steps:

Table 3: Proposed Synthetic Pathway to Furo[2,3-b]pyridine-3-carboxamide

StepReactionPotential ReagentsRationale
1Synthesis of furo[2,3-b]pyridine coretert-butyl 2-hydroxyacetate, NaH, TFAEstablished methodology reported to be efficient and scalable
2Functionalization at 3-positionPd(0) catalyst, CO, MeOHUtilize triflate handle for carbonylation to introduce ester functionality
3Conversion to carboxamideNH₃ or NH₄OAc, coupling reagentDirect conversion of ester or acid to the target carboxamide

This synthetic strategy leverages the established efficient route to the furo[2,3-b]pyridine core while introducing the carboxamide functionality at the 3-position through well-established amidation chemistry. The approach would benefit from the reported scalability and minimal purification requirements of the core synthesis .

Structural FeaturePotential InteractionBiological Significance
Pyridine nitrogenHydrogen bond acceptorMay interact with backbone NH of protein hinge regions
Furan oxygenWeak hydrogen bond acceptorCan provide additional binding interactions
Carboxamide NH₂Hydrogen bond donorCan form directed interactions with carbonyl acceptors in proteins
Carboxamide C=OHydrogen bond acceptorCan interact with NH donors in protein binding pockets
Planar bicyclic systemπ-stacking, hydrophobic interactionsCan occupy lipophilic binding pockets and engage in aromatic interactions
Therapeutic AreaPotential Target ClassRationale
OncologyProtein kinasesFuropyridines are identified as hinge-binding motifs in kinase inhibitors
InflammationSignaling enzymesHydrogen bonding capacity could facilitate specific target engagement
NeurologyCNS receptorsSmall, planar heterocycles often demonstrate blood-brain barrier penetration
Infectious DiseasePathogen-specific enzymesHeterocyclic compounds with similar structures have shown antimicrobial properties

Structure-Activity Relationship Considerations

For medicinal chemistry optimization programs involving Furo[2,3-b]pyridine-3-carboxamide, several structure-activity relationship (SAR) considerations would be relevant:

  • Core Scaffold Modifications:

    • The intact furo[2,3-b]pyridine core appears critical for hinge-binding interactions in kinase targets

    • Isosteric replacements (e.g., thiophene for furan) could modulate electronic properties while maintaining geometry

  • 3-Position Variations:

    • The carboxamide could be modified to secondary or tertiary amides to explore steric requirements

    • Bioisosteric replacements (e.g., sulfonamide, urea) could alter hydrogen bonding patterns

    • The research indicates that the 3-position is amenable to functionalization via palladium-mediated coupling

  • 5-Position Exploration:

    • The literature highlights that furo[2,3-b]pyridines can be functionalized at the 5-position

    • This position could be utilized for introducing solubilizing groups or additional pharmacophoric elements

  • Physicochemical Property Optimization:

    • Modifications to improve aqueous solubility while maintaining target engagement

    • Adjustments to enhance metabolic stability and pharmacokinetic properties

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